![molecular formula C25H38O2 B13807959 (6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)
(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol is a synthetic compound known for its complex structure and potential applications in various scientific fields. This compound is part of the dibenzo[b,d]pyran family, which is characterized by a fused ring system that includes a pyran ring. The presence of multiple methyl groups and a dimethylheptyl side chain contributes to its unique chemical properties.
準備方法
The synthesis of (6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Dibenzo[b,d]pyran Core: This step involves the cyclization of appropriate precursors to form the dibenzo[b,d]pyran core. Common reagents used in this step include Lewis acids and bases to facilitate the cyclization process.
Introduction of the Dimethylheptyl Side Chain: The dimethylheptyl side chain is introduced through alkylation reactions. This step requires the use of strong bases and alkyl halides to achieve the desired substitution.
Methylation: The final step involves the methylation of specific positions on the dibenzo[b,d]pyran core. Methylating agents such as methyl iodide or dimethyl sulfate are commonly used under basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and purity. Large-scale production typically requires careful control of reaction conditions, including temperature, pressure, and reaction time.
化学反応の分析
(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation products depend on the specific conditions used but may include ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the positions with methyl groups. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed using appropriate reagents.
科学的研究の応用
(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of dibenzo[b,d]pyran derivatives. Researchers investigate its behavior under various chemical conditions to understand its stability and reactivity.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules. It is used in assays to evaluate its effects on enzymes, receptors, and other cellular components.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential. Researchers are exploring its effects on various disease models to determine its efficacy and safety.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it a valuable building block for the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of (6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:
Receptor Binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This binding can modulate the activity of enzymes and other proteins involved in cellular processes.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways. This inhibition can affect the synthesis and degradation of key biomolecules.
Gene Expression: It may influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can alter the expression of genes involved in various physiological processes.
類似化合物との比較
(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol can be compared with other similar compounds, such as:
9®-Hexahydrocannabinol: This compound shares a similar dibenzo[b,d]pyran core but differs in the side chain and methylation pattern.
11β-Hexahydrocannabinol: Another related compound with a different substitution pattern.
Tetrahydrocannabinol (THC): THC is a well-known compound with a similar core structure but different side chains and functional groups. It is the primary psychoactive component of cannabis and has been extensively studied for its medicinal properties.
The uniqueness of this compound lies in its specific substitution pattern and side chain, which confer distinct chemical and biological properties.
特性
分子式 |
C25H38O2 |
|---|---|
分子量 |
370.6 g/mol |
IUPAC名 |
(6aR,10aR)-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C25H38O2/c1-7-8-9-10-13-24(3,4)18-15-21(26)23-19-14-17(2)11-12-20(19)25(5,6)27-22(23)16-18/h11,15-16,19-20,26H,7-10,12-14H2,1-6H3/t19-,20-/m1/s1 |
InChIキー |
PJPBVOAEXHKPAB-WOJBJXKFSA-N |
異性体SMILES |
CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O |
正規SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


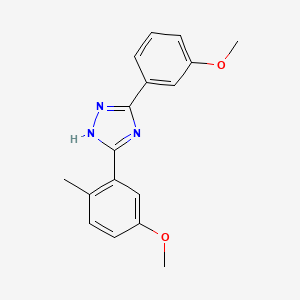
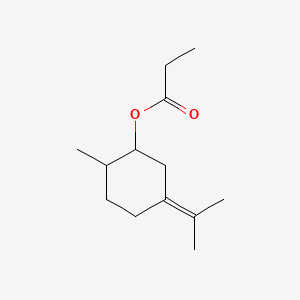
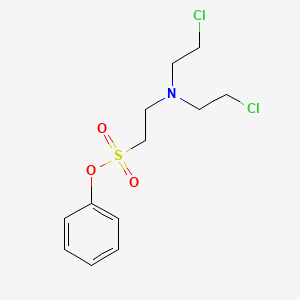
![1-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-yl)methanamine](/img/structure/B13807901.png)
![2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, methyl ester](/img/structure/B13807908.png)
![2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine](/img/structure/B13807909.png)
![1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B13807917.png)

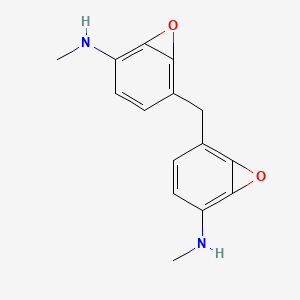
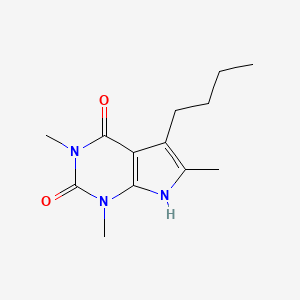
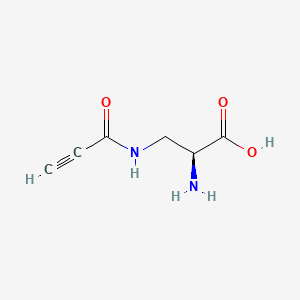
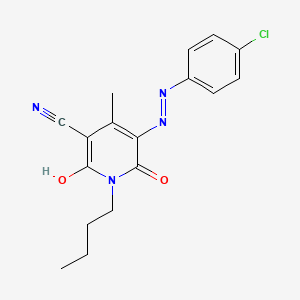
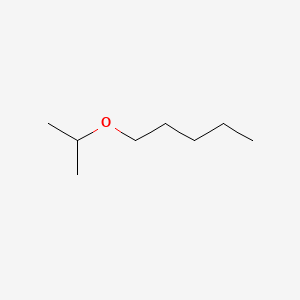
![(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13807960.png)
